(ethylthio)(triphenyl)plumbane
Overview
Description
(Ethylthio)(triphenyl)plumbane is an organolead compound with the molecular formula C20H20PbS It is characterized by the presence of an ethylthio group and three phenyl groups attached to a lead atom
Preparation Methods
Synthetic Routes and Reaction Conditions
(Ethylthio)(triphenyl)plumbane can be synthesized through the reaction of triphenylplumbyllithium with ethylthiol. The reaction is typically carried out in an inert atmosphere using solvents such as diethyl ether or tetrahydrofuran. The reaction conditions often involve low temperatures to ensure the stability of the intermediate compounds and to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to the specialized nature of the compound and its limited commercial applications. the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial requirements.
Chemical Reactions Analysis
Types of Reactions
(Ethylthio)(triphenyl)plumbane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) derivatives.
Reduction: Reduction reactions can convert it back to lead(II) derivatives.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead(IV) compounds, while substitution reactions can produce a variety of organolead derivatives .
Scientific Research Applications
(Ethylthio)(triphenyl)plumbane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organolead compounds.
Biology: Research into its biological activity is limited, but it may have potential as a tool for studying lead’s effects on biological systems.
Medicine: There is ongoing research into the potential medicinal applications of organolead compounds, although their toxicity remains a significant concern.
Industry: Its applications in industry are primarily in specialized areas such as materials science and catalysis
Mechanism of Action
The mechanism of action of (ethylthio)(triphenyl)plumbane involves its interaction with various molecular targets. The ethylthio group can participate in nucleophilic substitution reactions, while the phenyl groups provide stability to the lead center. The lead atom can form bonds with other elements, facilitating various chemical transformations. The exact pathways and molecular targets depend on the specific reactions and conditions involved .
Comparison with Similar Compounds
Similar Compounds
Triphenylplumbane: Lacks the ethylthio group, making it less reactive in certain substitution reactions.
(Methylthio)(triphenyl)plumbane: Similar structure but with a methylthio group instead of an ethylthio group, leading to different reactivity and properties.
(Phenylthio)(triphenyl)plumbane: Contains a phenylthio group, which affects its chemical behavior compared to (ethylthio)(triphenyl)plumbane.
Uniqueness
This compound is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and materials science .
Properties
IUPAC Name |
ethylsulfanyl(triphenyl)plumbane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.C2H6S.Pb/c3*1-2-4-6-5-3-1;1-2-3;/h3*1-5H;3H,2H2,1H3;/q;;;;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQRCGCGNGELEN-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS[Pb](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20PbS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586714 | |
Record name | (Ethylsulfanyl)(triphenyl)plumbane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15590-73-5 | |
Record name | (Ethylthio)triphenylplumbane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15590-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 203265 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015590735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC203265 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203265 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Ethylsulfanyl)(triphenyl)plumbane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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